Synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine: A Technical Guide
Synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine. The synthesis is presented as a two-step process, commencing with the formylation of 7-methyl-1H-indole to produce the key intermediate, 7-methyl-1H-indole-3-carbaldehyde. This intermediate is then converted to the final product via a reductive amination reaction.
Step 1: Vilsmeier-Haack Formylation of 7-Methyl-1H-indole
The initial step involves the synthesis of the aldehyde precursor, 7-methyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic compounds like indoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide such as dimethylformamide (DMF).[1][2]
Experimental Protocol:
A detailed procedure for a similar formylation of indole is provided by Organic Syntheses, which can be adapted for 7-methyl-1H-indole.[2]
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool freshly distilled dimethylformamide (DMF) in an ice-salt bath. Add freshly distilled phosphorus oxychloride dropwise with stirring over 30-60 minutes, maintaining a low temperature (not to exceed 10°C).[2]
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Indole Addition: Dissolve 7-methyl-1H-indole in DMF and add this solution to the Vilsmeier reagent over a period of about 1 hour, ensuring the temperature remains below 10°C.[2]
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Reaction: After the addition is complete, allow the mixture to warm to approximately 35°C and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography.
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Work-up: Carefully add crushed ice to the reaction mixture, followed by the dropwise addition of a concentrated aqueous solution of sodium hydroxide to hydrolyze the intermediate and precipitate the product.[2]
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Isolation and Purification: Collect the precipitated 7-methyl-1H-indole-3-carbaldehyde by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol.[2]
Quantitative Data:
| Parameter | Value/Range | Reference |
| Reactant Ratio | Indole : POCl₃ : DMF ≈ 1 : 1.1 : 4.4 | [2] |
| Temperature | 0-10°C (addition), 35°C (reaction) | [2] |
| Reaction Time | Several hours | [3] |
| Yield | ~97% (for indole-3-aldehyde) | [2] |
Step 2: Reductive Amination via Eschweiler-Clarke Reaction
The final step is the conversion of the aldehyde to the N,N-dimethylated amine. The Eschweiler-Clarke reaction is a highly effective method for the methylation of amines using excess formic acid and formaldehyde.[4][5][6] This reaction is a type of reductive amination that proceeds without the formation of quaternary ammonium salts.[4][5][7]
Experimental Protocol:
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Reaction Setup: To a solution of 7-methyl-1H-indole-3-carbaldehyde in a suitable solvent, add an excess of aqueous formaldehyde and formic acid.
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Heating: Heat the reaction mixture to near boiling or at a specific temperature (e.g., 80-90°C) for several hours.[4][6] The reaction is driven by the irreversible loss of carbon dioxide.[4]
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Work-up: After cooling, make the reaction mixture basic by adding an aqueous solution of a base like sodium hydroxide.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data:
| Parameter | Reagents | Conditions | Reference |
| Methylation | Formaldehyde, Formic Acid | Heating | [4][6] |
| Yield | Generally high | - |
Visualization of Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process. First, the formylation of the indole ring, followed by the reductive amination of the resulting aldehyde.
Caption: Synthetic pathway for N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine.
Mechanism Overview: Eschweiler-Clarke Reaction
The mechanism involves the formation of an iminium ion followed by hydride reduction from formic acid.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Characterization Data
The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
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7-Methyl-1H-indole-3-carbaldehyde :
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N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine :
References
- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 8. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 10. N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine [m.chemicalbook.com]
